molecular formula C12H9NO4 B2750819 4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)methyl]benzoic acid CAS No. 64987-81-1

4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)methyl]benzoic acid

Cat. No. B2750819
CAS RN: 64987-81-1
M. Wt: 231.207
InChI Key: NJPOEIOWYQCHTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis pathway for this compound involves the reaction of 2,5-dioxopyrrolidine with 4-aminobenzoic acid in the presence of a coupling agent. This forms an intermediate, which is then reduced to the final product using a reducing agent. The compound and its complexes with various organotin(IV) compounds have been synthesized and characterized by elemental analysis and spectral studies .


Molecular Structure Analysis

The molecular structure of this compound has been studied using X-ray and DFT-calculated structure . There is a dihedral angle of 45.80 (7) between the planes of the benzene and maleimide rings . The presence of O—H O hydrogen bonding and weak C—H O interactions allows the formation of R3 3(19) edge-connected rings parallel to the (010) plane .


Chemical Reactions Analysis

The compound enters the aza-Michael reaction with secondary amines . It also reacts with maleic anhydride to form the corresponding maleic acid monoamides . The cyclization of these gives 4-[(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)methyl]benzoic acid .


Physical And Chemical Properties Analysis

The compound forms pale pink crystals . Its IR spectrum shows peaks at 3328, 3230, 1593 (N–H), 1775, 1709 (C=O), 1339, 1154 (S–O), 1107, 1003 (C–O), 905 (S–N), 3070, 1555, 1492, 845 (С 6 Н 4) .

Scientific Research Applications

Safety and Hazards

While specific safety and hazards information for this compound was not found, a similar compound, 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid, has hazard statements H302+H312+H332-H315-H319-H335 .

Future Directions

There is considerable interest in the development of N-substituted maleimides as photoionizers for free radical polymerization . The search for new related systems remains important for the analysis of polymerization processes in which they are involved . This suggests that future research may continue to explore the synthesis and properties of new types of maleimides.

properties

IUPAC Name

4-[(2,5-dioxopyrrol-1-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c14-10-5-6-11(15)13(10)7-8-1-3-9(4-2-8)12(16)17/h1-6H,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPOEIOWYQCHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C=CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 3.02 g (20 mmols) portion of 4-aminomethylbenzoic acid was admixed with 100 ml of saturated aqueous solution of NaHCO3, and 3.1 g (20 mmols) of methoxycarbonylmaleimide was added to the mixture at 0° C. After stirring the mixture at 0° for 10 minutes, 200 ml of water was added thereto. The mixture was then stirred at 30° C. for 1 hour and thereafter adjusted to a pH of 2 with concentrated sulfuric acid, followed by extraction with ethyl acetate. The organic layer was washed with saturated aqueous solution of sodium chloride, dried over Na2SO4 and concentrated, affording 3.18 g (yield 87%) of crude 4-maleimidomethylbenzoic acid.
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saturated aqueous solution
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methoxycarbonylmaleimide
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3.1 g
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